molecular formula C11H16N2O2 B1321431 Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate CAS No. 224314-25-4

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

Cat. No. B1321431
CAS RN: 224314-25-4
M. Wt: 208.26 g/mol
InChI Key: JECLVLRNQZNFEA-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate is a chemical compound with the molecular formula C11H16N2O2 . It has a molecular weight of 208.26 .


Synthesis Analysis

The synthesis of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazoles, has been reported . A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters . The first step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . They were then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate can be confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectra . HMBC, HSQC, COSY, and NOESY spectra of the representative compounds were studied . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .


Physical And Chemical Properties Analysis

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate has a molecular weight of 208.26 . More detailed physical and chemical properties are not available in the current search results.

Scientific Research Applications

Anti-Inflammatory Applications

Indazole derivatives, including Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate, have shown potential as anti-inflammatory agents. They have been studied for their efficacy in reducing inflammation in various models, such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema . These compounds may work by inhibiting the production of inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), offering a promising route for new anti-inflammatory drugs.

Antimicrobial Properties

The antimicrobial activities of indazole compounds have been explored, with some derivatives demonstrating moderate-to-high activity against bacterial cultures such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . This suggests a potential use for Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate in developing new antimicrobial agents.

Agricultural Chemistry

While specific data on the use of Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate in agriculture is not readily available, indazole derivatives are often explored for their potential as growth promoters, pesticides, or herbicides due to their biological activity . Further research could uncover specific agricultural applications for this compound.

Industrial Applications

Indazole derivatives are used in various industrial applications, including the synthesis of dyes, pigments, and other organic compounds. The chemical properties of Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate could make it a valuable intermediate in these processes .

Environmental Applications

Research into the environmental applications of indazole derivatives is an emerging field. These compounds could potentially be used in environmental remediation processes, such as the breakdown of pollutants or the synthesis of environmentally friendly materials .

Medicinal Chemistry

Indazole moieties are a key feature in many pharmacologically active compounds. Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate could serve as a precursor or an active moiety in the development of drugs with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive properties .

Chemical Synthesis

This compound can be used in chemical synthesis as a building block for more complex molecules. Its reactivity and structural features make it suitable for constructing diverse heterocyclic compounds that are prevalent in many drugs and advanced materials .

Analytical Chemistry

In analytical chemistry, indazole derivatives can be used as standards or reagents in various assays and chemical analyses. Their well-defined structure and properties allow for precise measurements and calibrations in complex chemical analyses .

properties

IUPAC Name

ethyl 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)12-13(10)2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECLVLRNQZNFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCCC2=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

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